2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride
Description
Structural Identification and IUPAC Nomenclature
This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture combining pyrazole and acyl chloride functionalities. The compound possesses the molecular formula C₆H₆Cl₂N₂O and exhibits a molecular weight of 193.03 grams per mole. The structural framework consists of a five-membered pyrazole ring bearing a chlorine substituent at the 4-position, with the nitrogen atom at position 1 serving as the point of attachment for a propanoyl chloride side chain.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound. This nomenclature precisely describes the compound's structural elements: the propanoyl chloride backbone (propanoyl indicating a three-carbon chain with carbonyl and chloride functionalities) linked through the second carbon to the nitrogen atom of a 4-chloropyrazole ring system. The designation "1H-pyrazol" indicates the tautomeric form where the hydrogen is located on the nitrogen atom at position 1 of the pyrazole ring.
Chemical identification systems assign this compound the Chemical Abstracts Service number 1217862-81-1, providing a unique identifier for database searches and commercial sourcing. The compound's canonical Simplified Molecular-Input Line-Entry System representation is CC(C(Cl)=O)n1ncc(Cl)c1, which encodes the complete molecular structure in a linear format suitable for computational applications. This structural encoding reveals the connectivity between the chlorinated pyrazole ring and the propanoyl chloride moiety, demonstrating the compound's bifunctional nature.
Spectroscopic characterization of related pyrazole derivatives provides insight into the expected analytical properties of this compound. Infrared spectroscopy of similar compounds reveals characteristic stretching vibrations for nitrogen-hydrogen bonds at approximately 3350 wavenumbers, carbonyl bonds at 1680 wavenumbers, and carbon-chlorine bonds at 750 wavenumbers. These spectroscopic signatures enable structural confirmation and purity assessment of the compound through routine analytical methods.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆Cl₂N₂O | |
| Molecular Weight | 193.03 g/mol | |
| Chemical Abstracts Service Number | 1217862-81-1 | |
| International Union of Pure and Applied Chemistry Name | This compound |
Historical Development in Heterocyclic Chemistry
The historical context of this compound is fundamentally rooted in the broader development of pyrazole chemistry, which originated in the nineteenth century through pioneering work by German chemists. The term "pyrazole" was first introduced by Ludwig Knorr in 1883, establishing the foundation for what would become an extensive class of heterocyclic compounds. This nomenclatural contribution by Knorr provided the conceptual framework that would later encompass derivatives such as this compound.
The synthetic methodology underlying pyrazole derivatives traces to classical developments by Hans von Pechmann in 1898, who established fundamental synthetic routes for pyrazole construction through the reaction of acetylene with diazomethane. These early synthetic contributions established the theoretical and practical foundations that would eventually enable the synthesis of more complex derivatives, including chlorinated and acylated variants like this compound.
The evolution of pyrazole chemistry throughout the twentieth and twenty-first centuries has been characterized by increasing structural complexity and functional diversity. Pyrazole derivatives have emerged as pharmacologically significant scaffolds possessing diverse biological activities including anti-inflammatory, antimicrobial, antifungal, and enzyme inhibitory properties. This pharmacological potential has driven continued research into novel pyrazole derivatives, contributing to the development of compounds like this compound as synthetic intermediates and building blocks.
Contemporary developments in pyrazole chemistry have focused on the strategic incorporation of reactive functional groups, such as acyl chlorides, to enhance synthetic utility. The combination of pyrazole ring systems with acyl chloride functionalities represents a sophisticated approach to creating versatile synthetic intermediates capable of participating in diverse chemical transformations. This strategic design philosophy underlies the development of compounds like this compound, which combines the inherent reactivity of pyrazole nitrogen atoms with the electrophilic character of acyl chlorides.
The historical trajectory of heterocyclic chemistry demonstrates a consistent evolution toward increasingly complex molecular architectures designed to fulfill specific synthetic or biological objectives. This compound exemplifies this evolutionary trend by incorporating multiple functional elements within a single molecular framework, thereby providing synthetic chemists with a versatile tool for constructing more elaborate molecular structures.
Position in Pyrazole Derivative Classification Systems
Within the comprehensive classification systems used to organize pyrazole derivatives, this compound occupies a distinctive position characterized by its dual functional nature and specific substitution pattern. Pyrazole derivatives are systematically classified based on substitution patterns, functional group attachments, and structural modifications, with this compound representing a specific subset within the broader pyrazole family.
The primary classification criterion for this compound relates to its substitution pattern on the pyrazole ring system. The presence of a chlorine atom at the 4-position of the pyrazole ring places it within the category of halogenated pyrazole derivatives, a class known for enhanced reactivity and modified electronic properties compared to unsubstituted pyrazoles. This halogenation pattern influences both the chemical behavior and potential applications of the compound, distinguishing it from other pyrazole derivatives with different substitution patterns.
Secondary classification criteria focus on the functional group attachments to the pyrazole core structure. The presence of a propanoyl chloride substituent at the 1-position nitrogen atom categorizes this compound as an acyl pyrazole derivative, a subclass that exhibits distinctive reactivity profiles due to the electrophilic nature of the acyl chloride functionality. This functional group classification is particularly significant because acyl pyrazoles have emerged as valuable synthetic intermediates in peptide ligation and protein synthesis applications.
Tertiary classification considerations involve the overall molecular architecture and the relationship between different functional elements within the compound. This compound can be classified as a bifunctional heterocyclic intermediate, combining the nucleophilic potential of the pyrazole nitrogen atoms with the electrophilic character of the acyl chloride group. This bifunctional nature positions the compound as a versatile building block for complex molecule construction.
The compound's position within pyrazole derivative classification systems also reflects its potential synthetic applications. Acyl pyrazole derivatives have been recognized for their utility in native chemical ligation processes, where they serve as activated intermediates that can participate in peptide bond formation without requiring traditional thioester functionalities. This application-based classification underscores the compound's significance beyond simple structural considerations.
| Classification Category | Specific Designation | Defining Characteristics |
|---|---|---|
| Substitution Pattern | 4-Chloropyrazole | Chlorine at position 4 of pyrazole ring |
| Functional Group | Acyl Pyrazole | Propanoyl chloride at nitrogen position 1 |
| Molecular Architecture | Bifunctional Heterocycle | Dual reactive functionalities |
| Synthetic Application | Ligation Intermediate | Potential for peptide bond formation |
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-Chloro-1H-pyrazole with Propanoyl Chloride
The most straightforward synthetic route involves the nucleophilic substitution reaction between 4-chloro-1H-pyrazole and propanoyl chloride under basic conditions:
-
$$
\text{4-chloro-1H-pyrazole} + \text{propanoyl chloride} \xrightarrow{\text{base}} \text{2-(4-chloro-1H-pyrazol-1-yl)propanoyl chloride}
$$ -
- Base: Triethylamine or similar organic base to neutralize HCl formed.
- Solvent: Anhydrous solvents such as dichloromethane or chloroform.
- Temperature: Typically reflux or room temperature depending on scale.
- Purification: Recrystallization or column chromatography to isolate the pure product.
-
- The base acts both as an acid scavenger and to activate the pyrazole nitrogen.
- The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the acyl chloride carbonyl carbon.
- This method is widely used due to its simplicity and relatively high yield.
This method is supported by synthetic protocols described in industrial and academic contexts, emphasizing its reliability and scalability.
Indirect Synthesis via Pyrazole-Containing Intermediates and Chlorination
An alternative approach involves the synthesis of pyrazole-containing propanamide derivatives followed by chlorination to introduce the acyl chloride functionality:
Step 1: Synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanamide or related amide intermediates by coupling 4-chloro-1H-pyrazole with propanoic acid derivatives using coupling agents or acid chlorides.
Step 2: Conversion of the amide or acid derivative to the corresponding acyl chloride by chlorinating reagents such as:
- Phosphoryl chloride (POCl3)
- Thionyl chloride (SOCl2)
- Phosphorus pentachloride (PCl5)
-
- Solvent: Non-reactive organic solvents such as acetonitrile or dichloromethane.
- Temperature: 25–100 °C depending on reagent and scale.
- Time: Several hours under stirring.
-
- Allows for purification of intermediates before chlorination.
- Chlorination reagents are highly effective and selective for converting carboxylic acid derivatives to acyl chlorides.
Example:
Chlorination of pyrazole-containing propanamide with phosphoryl chloride in acetonitrile at 50 °C yields the desired acyl chloride.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acylation | 4-chloro-1H-pyrazole, propanoyl chloride | Triethylamine (base) | Reflux or RT, anhydrous solvent | Simple, high yield, scalable | Requires careful moisture control |
| Indirect via Amide + Chlorination | 4-chloro-1H-pyrazole, propanoic acid derivative | POCl3, SOCl2, or PCl5 | 25–100 °C, organic solvent | Allows intermediate purification | Additional reaction step |
Research Findings and Optimization Insights
Reaction Efficiency: The direct acylation method typically achieves good yields (~70–85%) when moisture is rigorously excluded, and the base is used in stoichiometric excess to neutralize HCl.
Chlorination Selectivity: Phosphoryl chloride is preferred over other chlorinating agents due to its mildness and selectivity, minimizing side reactions such as over-chlorination or pyrazole ring degradation.
Solvent Effects: Polar aprotic solvents like acetonitrile enhance chlorination efficiency and facilitate product isolation.
Scale-up Considerations: Industrial synthesis often employs continuous flow reactors for improved heat and mass transfer, leading to better control of reaction parameters and higher purity products.
Notes on Reaction Mechanisms
The acylation reaction proceeds via nucleophilic attack of the pyrazole nitrogen lone pair on the electrophilic carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate that collapses with chloride ion departure.
Chlorination of amide or acid intermediates involves substitution of hydroxyl or amide groups by chloride ions from chlorinating reagents, forming the acyl chloride functional group.
Chemical Reactions Analysis
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The propanoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
The compound serves as a versatile building block in various scientific disciplines:
Chemistry
- Building Block : It is utilized in the synthesis of more complex organic molecules. Its structure allows for modifications that lead to diverse chemical derivatives.
- Intermediate in Reactions : It acts as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug development.
Biology
- Bioactive Molecules : The compound is integral in developing bioactive molecules with potential therapeutic properties.
- Enzyme Interaction : It has shown inhibitory effects on enzymes such as acetylcholinesterase, which is vital for neurotransmission and could have implications in neuropharmacology.
Medicine
- Pharmaceutical Development : The compound is involved in synthesizing potential drug candidates targeting various diseases, including cancer and metabolic disorders.
- Therapeutic Properties : Research indicates its derivatives may possess antimicrobial, anti-inflammatory, and anticancer activities.
Industry
- Agrochemicals Production : It is also applied in producing agrochemicals, enhancing crop protection strategies.
Case Study 1: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have shown IC50 values ranging from to , indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
Research indicates that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For example, it has been observed to interact with leishmania major pteridine reductase 1 (LmPTR1), potentially disrupting the survival mechanisms of parasites.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride involves its reactivity towards nucleophiles due to the presence of the propanoyl chloride group. This group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. The pyrazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2-(4-chloro-1H-pyrazol-1-yl)propanoyl chloride can be contextualized by comparing it to analogous pyrazolyl acyl chlorides and related intermediates. Key compounds for comparison include:
2-(1H-Pyrazol-1-yl)propanoyl Chloride
- Structural Difference : Lacks the 4-chloro substituent on the pyrazole ring.
- Reactivity : The absence of the electron-withdrawing chlorine atom reduces electrophilicity at the acyl chloride group, leading to slower reaction kinetics in nucleophilic acyl substitutions (e.g., with amines or alcohols) compared to the chloro-substituted derivative.
- Applications : Less commonly used in high-stability applications due to lower resistance to hydrolysis.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoyl Chloride
- Structural Difference : Features methyl groups at the 3- and 5-positions of the pyrazole ring.
- Reactivity : The electron-donating methyl groups increase steric hindrance, slowing reactions at the acyl chloride group. This contrasts with the chloro-substituted derivative, where electronic effects dominate over steric effects.
- Thermal Stability : Higher thermal stability due to reduced ring strain, but lower solubility in polar solvents compared to the chloro analog.
4-Chloro-1H-pyrazole-1-carboxylic Acid Chloride
- Structural Difference: Directly links the carboxylic acid chloride to the pyrazole nitrogen, bypassing the propanoyl spacer.
- Reactivity : Enhanced electrophilicity due to closer proximity of the electron-withdrawing chlorine and acyl chloride groups. However, this structure is more prone to dimerization or decomposition under standard conditions.
Data Table: Comparative Properties of Pyrazolyl Acyl Chlorides
Research Findings and Mechanistic Insights
- Electronic Effects: The 4-chloro substituent in this compound significantly enhances the electrophilicity of the acyl chloride group via inductive electron withdrawal, accelerating reactions with nucleophiles like amines (e.g., in amide coupling) .
- Stability : Despite its reactivity, the compound exhibits moderate stability under anhydrous conditions, outperforming 4-chloro-1H-pyrazole-1-carboxylic acid chloride, which is prone to dimerization .
- Synthetic Utility: The propanoyl spacer in the target compound reduces steric clashes during reactions, enabling efficient coupling with bulky substrates—a limitation observed in 3,5-dimethyl-substituted analogs.
Biological Activity
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C6H6Cl2N2O
- Molecular Weight : 193.03 g/mol
- CAS Number : 1217862-81-1
Pharmacological Effects
The compound exhibits various biological activities, primarily attributed to the pyrazole moiety. Research indicates that pyrazole derivatives can have significant effects in several therapeutic areas:
- Antimicrobial Activity :
-
Anti-inflammatory and Analgesic Effects :
- Compounds with a similar structure have been reported to possess anti-inflammatory properties, potentially inhibiting cyclooxygenase (COX) enzymes . For instance, modifications in the pyrazole structure can enhance COX-2 selectivity, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrazole ring can significantly influence its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at position 4 | Increases COX inhibition potency |
| Alkyl chain length variations | Affects binding affinity to target proteins |
| Functional group alterations (e.g., amides) | Enhances selectivity towards specific receptors |
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
-
Anticancer Study :
A study evaluated the cytotoxicity of a series of pyrazoline derivatives against HCT-116 colorectal cancer cells. The most potent derivative exhibited an IC50 value of 0.69 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin . -
Anti-inflammatory Research :
In a comparative study of various pyrazole derivatives as COX inhibitors, one derivative showed a COX-2 IC50 value of 0.047 µM, demonstrating significantly higher potency than traditional anti-inflammatory drugs like ibuprofen . -
Neuroprotective Assessment :
Research on neuroprotective agents revealed that certain pyrazole derivatives could reduce neuronal apoptosis in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(4-chloro-1H-pyrazol-1-yl)propanoyl chloride, and how can reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-chloropyrazole and propanoyl chloride in the presence of a base (e.g., triethylamine) under reflux. Key variables include solvent choice (anhydrous dichloromethane or tetrahydrofuran), reaction time (4–6 hours), and temperature (60–80°C). Purification typically involves recrystallization or column chromatography to isolate the product with >85% yield .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for pyrazole protons (δ 7.8–8.2 ppm), propanoyl chloride methyl (δ 1.5–1.7 ppm), and carbonyl (δ 170–175 ppm).
- IR : Stretching vibrations for C=O (1780–1820 cm⁻¹) and C-Cl (550–650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 204 (M⁺) .
Q. What are common purification strategies for removing unreacted starting materials or by-products?
- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2) effectively separates the target compound from 4-chloropyrazole residues. Recrystallization in ethanol at low temperatures (−20°C) enhances purity .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected products, such as oxidative by-products, during synthesis?
- Methodological Answer : Thionyl chloride (SOCl₂), a common acylating agent, may induce redox side reactions. For example, in the presence of phenolic groups, SOCl₂ can oxidize substrates, forming dimerized products (e.g., biphenyl derivatives) instead of the desired acyl chloride. Mechanistic studies using radical trapping agents (e.g., TEMPO) or isotopic labeling (¹⁸O) are recommended to track reaction pathways .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL-2018) provides bond-length accuracy (±0.005 Å) and torsion-angle validation. For example, triclinic crystal systems (space group P1) with parameters a = 6.8148 Å, b = 11.1115 Å, and α = 70.935° have been used for related pyrazole derivatives. Data collection at 100 K reduces thermal motion artifacts .
Q. How can computational methods (DFT, molecular docking) predict reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C-4 chlorine atom in the pyrazole ring shows high electrophilicity (Fukui indices >0.1).
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases). Pyrazole derivatives exhibit strong binding to ATP-binding pockets (ΔG ≈ −9.5 kcal/mol) .
Q. What strategies mitigate hydrolysis of the acyl chloride group during storage or reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
